molecular formula C12H7ClN2O B6367552 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine CAS No. 1261889-10-4

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine

Cat. No.: B6367552
CAS No.: 1261889-10-4
M. Wt: 230.65 g/mol
InChI Key: AENCBMPPNRKFOI-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a hydroxyl group at the second position and a 4-chloro-3-cyanophenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-cyanobenzaldehyde and 2-hydroxypyridine.

    Condensation Reaction: The 4-chloro-3-cyanobenzaldehyde undergoes a condensation reaction with 2-hydroxypyridine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-(4-Chloro-3-cyanophenyl)-2-pyridone.

    Reduction: Formation of 4-(4-Chloro-3-aminophenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and organic semiconductors.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer research.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chloro-3-cyanophenyl)-2-pyridone: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(4-Chloro-3-aminophenyl)-2-hydroxypyridine: Similar structure but with an amine group instead of a nitrile group.

    4-(4-Chloro-3-cyanophenyl)-3-hydroxypyridine: Similar structure but with the hydroxyl group at the third position instead of the second.

Uniqueness

4-(4-Chloro-3-cyanophenyl)-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group, nitrile group, and chlorine atom makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-pyridin-4-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O/c13-11-2-1-8(5-10(11)7-14)9-3-4-15-12(16)6-9/h1-6H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENCBMPPNRKFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)NC=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682938
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-10-4
Record name Benzonitrile, 2-chloro-5-(1,2-dihydro-2-oxo-4-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261889-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2-oxo-1,2-dihydropyridin-4-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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